

An In-depth Technical Guide to Acid Green 12

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Green 12

Cat. No.: B1593922

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Acid Green 12** (CAS No. 10241-21-1), a synthetic dye with applications in various scientific and industrial fields. This document details its chemical and physical properties, provides synonyms and identifiers, summarizes available toxicological data, and presents detailed experimental protocols for its use in textile dyeing.

Chemical and Physical Properties

Acid Green 12 is a monoazo metal complex dye that appears as a dark green powder.^[1] It is known for its solubility in water and ethanol, producing a green-colored solution.^[1] When dissolved in sulfuric acid, it exhibits a blue to light red color, which turns green upon dilution.^[1]

Identifiers

Identifier	Value
CAS Number	10241-21-1 ^[2]
C.I. Name	Acid Green 12 ^[2]
C.I. Number	13425

Synonyms

- Acid Complex Green B

- Acid Green BLN
- Acid Green ZhM
- Chromolan Green BL

Chemical Formula and Molecular Weight

Property	Value
Molecular Formula	C ₁₆ H ₁₁ N ₄ NaO ₆ S
Molecular Weight	410.34 g/mol

Physicochemical Data

Property	Value
Physical Appearance	Dark green powder
Solubility	Soluble in water and ethanol

Fastness Properties

The fastness of a dye refers to its resistance to fading or running under various conditions. The following table summarizes the fastness properties of **Acid Green 12** according to ISO and AATCC standards.

Fastness Test	ISO Standard Rating	AATCC Standard Rating
Light Fastness	5-6	5
Soaping (Fading)	3-4	3
Soaping (Stain)	4	3
Perspiration Fastness (Fading)	4	4
Perspiration Fastness (Stain)	2	1
Oxygen Bleaching	3-4	3-4
Seawater Fastness	-	-

Toxicological Data

Toxicological data is crucial for assessing the safety of chemical compounds. The available data for **Acid Green 12** is summarized below.

Test	Species	Route	Value	Reference
LD50	Rat	Oral	> 5,000 mg/kg	
LD50	Rabbit	Dermal	> 5,000 mg/kg	

LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a population of test animals.

Experimental Protocols

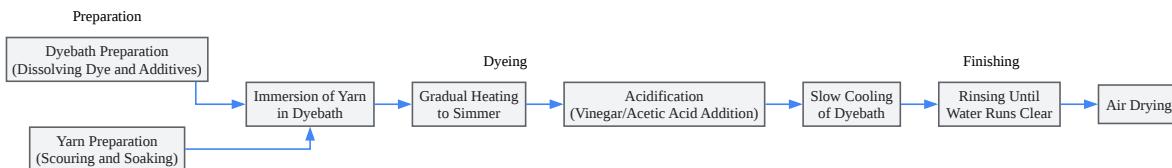
Acid Green 12 is primarily used as a dye for protein fibers such as wool and silk, as well as for leather. The following is a detailed protocol for the immersion dyeing of wool with **Acid Green 12**.

Immersion Dyeing of Wool with Acid Green 12

This protocol is designed for dyeing 100g of scoured wool yarn to a medium shade.

Materials:

- 100g scoured wool yarn
- **Acid Green 12** dye powder
- White vinegar or acetic acid
- Glauber's salt (sodium sulfate) (optional, as a leveling agent)
- Stainless steel dye pot with a lid
- Stirring rod (glass or stainless steel)
- Measuring spoons and cups
- Safety goggles, gloves, and a dust mask


Procedure:

- Pre-soaking the Yarn:
 - Fill a basin with lukewarm water and a small amount of mild pH-neutral soap.
 - Submerge the wool yarn in the water and gently squeeze to ensure it is thoroughly wet.
 - Let the yarn soak for at least 30 minutes.
- Preparing the Dyebath:
 - Fill the stainless steel dye pot with enough cool water to allow the yarn to move freely.
 - Weigh out 1-2g of **Acid Green 12** dye powder. For accurate measurement, it is recommended to first create a stock solution.
 - In a separate container, make a paste of the dye powder with a small amount of warm water. Add more hot water to fully dissolve the dye.
 - Add the dissolved dye solution to the dye pot and stir well.

- (Optional) Add 10g of Glauber's salt to the dyebath to promote even dyeing.
- Dyeing Process:
 - Gently squeeze the excess water from the pre-soaked yarn.
 - Place the wet yarn into the dyebath.
 - Slowly heat the dyebath to a simmer (approximately 85-95°C or 185-205°F). Do not boil, as this can damage the wool fibers.
 - Maintain this temperature for 30-60 minutes, stirring gently every 10-15 minutes to ensure even color distribution.
- Exhaustion of the Dyebath:
 - After the initial heating period, add 2-3 tablespoons of white vinegar or an equivalent amount of acetic acid to the dyebath. This will lower the pH and help the dye fix to the wool fibers.
 - Continue to simmer for another 15-30 minutes. The dyebath should become significantly lighter in color or clear as the dye is absorbed by the wool.
- Cooling and Rinsing:
 - Turn off the heat and allow the dyebath to cool down slowly to room temperature. Rapid temperature changes can cause the wool to felt.
 - Once cooled, carefully remove the yarn from the dyebath.
 - Rinse the yarn in lukewarm water until the water runs clear.
 - Gently squeeze out the excess water. Do not wring the yarn.
- Drying:
 - Roll the yarn in a clean towel to remove more excess water.
 - Hang the yarn to air dry in a well-ventilated area, away from direct sunlight.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the wool dyeing process with **Acid Green 12**.

[Click to download full resolution via product page](#)

A flowchart of the wool dyeing process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. download.bASF.com [download.bASF.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Acid Green 12]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1593922#acid-green-12-cas-number-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com